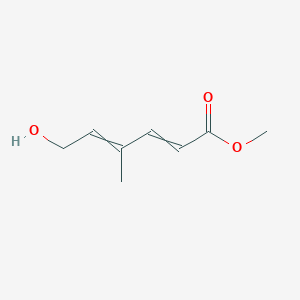

Methyl 6-hydroxy-4-methylhexa-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-hydroxy-4-methylhexa-2,4-dienoate is a chemical compound with the molecular formula C7H10O3 It is characterized by the presence of a hydroxyl group and a methyl group attached to a hexa-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-4-methylhexa-2,4-dienoate typically involves the esterification of 6-hydroxy-4-methylhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-oxo-4-methylhexa-2,4-dienoate.

Reduction: The double bonds in the hexa-2,4-dienoate backbone can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Methyl 6-oxo-4-methylhexa-2,4-dienoate.

Reduction: Methyl 6-hydroxy-4-methylhexanoate.

Substitution: Methyl 6-chloro-4-methylhexa-2,4-dienoate.

Scientific Research Applications

Methyl 6-hydroxy-4-methylhexa-2,4-dienoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-4-methylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in electron transfer reactions, affecting cellular redox states.

Comparison with Similar Compounds

Methyl 6-oxo-4-methylhexa-2,4-dienoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

Methyl 6-hydroxy-4-methylhexanoate: Similar structure but with a saturated backbone.

Methyl 6-chloro-4-methylhexa-2,4-dienoate: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness: Methyl 6-hydroxy-4-methylhexa-2,4-dienoate is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

Introduction

Methyl 6-hydroxy-4-methylhexa-2,4-dienoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against several Gram-positive and Gram-negative bacteria are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has also demonstrated antioxidant activity through various assays, including DPPH radical scavenging and ABTS assays. The results suggest that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, which may explain its anti-inflammatory effects.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, thus neutralizing free radicals.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against a panel of pathogenic bacteria. The study found that the compound exhibited significant antibacterial activity with an MIC lower than many commonly used antibiotics. This suggests its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of this compound in a mouse model of induced inflammation. Results indicated a marked reduction in edema and inflammatory markers in treated mice compared to controls, supporting its use in inflammatory diseases.

Properties

CAS No. |

651712-14-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 6-hydroxy-4-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O3/c1-7(5-6-9)3-4-8(10)11-2/h3-5,9H,6H2,1-2H3 |

InChI Key |

PEWQRTOTVRQKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C=CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.